3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene
Description
3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene (CAS: 869493-79-8) is an organofluorine compound with the molecular formula C₁₁H₁₃F and a molecular weight of 164.22 g/mol . Its structure consists of a 1-propene backbone substituted with a methyl group at position 2 and a 4-fluoro-3-methylphenyl group at position 2. The fluorine atom and methyl group on the aromatic ring are located at the para and meta positions, respectively, influencing electronic and steric properties. Limited data on its physical properties (e.g., boiling point) or biological activity are available in the provided evidence, but its structural analogs suggest possible applications in synthesis and functional materials .
Properties
IUPAC Name |
1-fluoro-2-methyl-4-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-8(2)6-10-4-5-11(12)9(3)7-10/h4-5,7H,1,6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSKWYXUVSMHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641128 | |
| Record name | 1-Fluoro-2-methyl-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869493-79-8 | |
| Record name | 1-Fluoro-2-methyl-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a suitable reagent to introduce the propene group. One common method is the Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form the desired alkene .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other alkylation methods that can be optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes.
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene with structurally related compounds, focusing on substituents, functional groups, and implications for reactivity and properties:
Structural and Electronic Analysis
Backbone Comparison: The target compound and 3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene share the same propene backbone but differ in aromatic substituents. Fluorine (electron-withdrawing) vs. methoxy (electron-donating) groups alter the aromatic ring’s electronic profile, affecting reactivity in electrophilic substitutions . Chalcone analogs (e.g., entries 3–4) feature a conjugated enone system (prop-2-en-1-one), enabling π-π interactions and diverse biological activities, unlike the non-polar propene backbone of the target compound .
2-Methoxy-5-methylphenyl: Methoxy’s electron-donating nature enhances ring reactivity at ortho/para positions, contrasting with fluorine’s electron-withdrawing effect .
Physical Properties :
- Fluorinated compounds like the target are typically more lipophilic than methoxy-substituted analogs, influencing solubility and partition coefficients .
- Chalcones exhibit higher molecular weights and melting points due to hydrogen bonding and crystallinity from ketone groups .
Synthetic Routes :
- Propene derivatives may be synthesized via Friedel-Crafts alkylation or cross-coupling reactions, whereas chalcones are commonly prepared via Claisen-Schmidt condensation .
Biological Relevance :
- While the target compound lacks reported bioactivity, chalcone analogs demonstrate anti-inflammatory, antioxidant, and anticancer properties, highlighting the impact of functional groups on biological interactions .
Key Research Findings
- Electronic Effects : Fluorine’s electronegativity in the target compound likely reduces aromatic ring reactivity compared to methoxy-substituted analogs, as seen in studies of fluorinated vs. methoxy-containing pharmaceuticals .
- Steric Considerations : The 3-methyl group in the target compound may hinder reactions at the ortho position, a factor critical in designing catalysts or supramolecular systems .
- Chalcone Contrasts: The absence of a ketone group in the target compound limits its conjugation and redox activity compared to chalcones, which are redox-active due to their enone systems .
Biological Activity
3-(4-Fluoro-3-methylphenyl)-2-methyl-1-propene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a propene chain substituted with a 4-fluoro-3-methylphenyl group. The presence of fluorine and methyl groups is significant as they can enhance the compound's biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, compounds with halogen substituents, such as fluorine, have shown enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 15.5 |
| 3-(4-Chloro-2-methylphenyl)-2-methyl-1-propene | Escherichia coli | 18.7 |
| 4-Fluorophenol | Pseudomonas aeruginosa | 20.0 |
Antiviral Activity
Chalcones and their derivatives, which include compounds structurally similar to this compound, have been extensively studied for their antiviral properties. These compounds can inhibit viral replication by targeting viral enzymes such as proteases and polymerases.
A study demonstrated that certain chalcone derivatives exhibited activity against SARS-CoV-2 by inhibiting the main protease (Mpro), which is crucial for viral replication. This suggests that the target compound may also possess similar antiviral properties.
Anticancer Activity
The potential anticancer effects of this compound are supported by findings that show its ability to inhibit specific cancer cell lines. Research indicates that compounds with similar structures can inhibit pathways involved in cancer cell proliferation and survival.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that derivatives of the target compound can effectively reduce the viability of various cancer cell lines, including:
- Acute myelogenous leukemia (AML)
- Non-small-cell lung cancer (NSCLC)
The mechanism of action often involves the induction of apoptosis or cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
